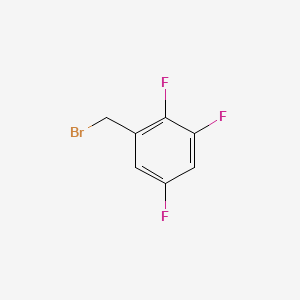

2,3,5-Trifluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMAEHBAXJSICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380351 | |

| Record name | 2,3,5-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226717-83-5 | |

| Record name | 2,3,5-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 226717-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Trifluorobenzyl Bromide Isomers

Audience: Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

The properties of fluorinated benzyl bromides are of significant interest in medicinal chemistry and materials science, where they serve as critical building blocks. While data for the 2,3,5- isomer is sparse, the properties of the 2,4,5- isomer provide a useful approximation for molecular weight, density, and general state.

Table 1: Physical Properties of 2,4,5-Trifluorobenzyl bromide (CAS: 157911-56-3)

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrF₃ | [1][2] |

| Molecular Weight | 225.01 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid; White low melting solid | [2][3] |

| Melting Point | 10 - 13 °C | [2] |

| Boiling Point | 188.8 ± 35.0 °C (Predicted) | [3] |

| Density | 1.71 g/mL | [2][3] |

| Refractive Index | n20/D 1.51 | [2] |

| CAS Number | 157911-56-3 | [1][4][5] |

| Purity | ≥ 98% (GC) | [2] |

| Sensitivity | Lachrymatory | [3] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for compound characterization, process development, and quality control. Below are standard laboratory protocols for measuring the key properties listed above.

The melting point is a crucial indicator of a substance's purity. For a pure crystalline compound, the melting point is sharp and well-defined, whereas impurities typically cause a depression and broadening of the melting range.[6]

Methodology:

-

Sample Preparation: A small amount of the dried, powdered sample is loaded into a thin-walled glass capillary tube, which is sealed at one end.[7][8] The sample is compacted to a height of about 3 mm by tapping the tube.[8]

-

Apparatus Setup: The capillary tube is placed in a heating block or liquid bath apparatus (such as a Thiele tube or a modern digital device) adjacent to a calibrated thermometer.[6][9]

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic used for identification and purification.

Methodology (Distillation or Thiele Tube):

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or distillation flask.[9]

-

Apparatus Setup: A thermometer is positioned with its bulb just below the level of the side arm of the distillation flask or at the same level as the sample in a Thiele tube setup.[10] A sealed capillary tube is placed (open end down) into the liquid to serve as an indicator for boiling.[10]

-

Heating: The apparatus is heated gently and uniformly.[10]

-

Observation: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube and the temperature reading on the thermometer remains constant.[10] This temperature should be recorded along with the barometric pressure.

Density is the mass per unit volume of a substance and is typically measured in g/mL or g/cm³.

Methodology (For Liquids):

-

Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (a specialized flask for density measurement) is recorded using an analytical balance.[11][12]

-

Volume Measurement: A known volume of the liquid is carefully added to the graduated cylinder, or the pycnometer is filled to its calibrated volume.[13]

-

Final Mass Measurement: The mass of the container with the liquid is recorded.[12][13]

-

Calculation: The mass of the liquid is found by subtraction. The density is then calculated by dividing the mass of the liquid by its volume.[12] For higher precision, the determination should be performed at a controlled temperature.[11]

Synthesis Pathway Visualization

Trifluorobenzyl bromides are typically synthesized from their corresponding benzyl alcohol precursors. The conversion of the alcohol to the bromide is a standard nucleophilic substitution reaction. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).[14][15]

The logical workflow for a general synthesis is depicted below.

Caption: General synthesis workflow for Trifluorobenzyl Bromide.

References

- 1. 2,4,5-Trifluorobenzyl bromide [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4,5-Trifluorobenzyl bromide | 157911-56-3 [chemicalbook.com]

- 4. CAS RN 157911-56-3 | Fisher Scientific [fishersci.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. thinksrs.com [thinksrs.com]

- 10. Page loading... [guidechem.com]

- 11. haverfordalchemy.pbworks.com [haverfordalchemy.pbworks.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

2,3,5-Trifluorobenzyl bromide chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorobenzyl bromide is a halogenated aromatic compound with the chemical formula C₇H₄BrF₃. As a trifluorinated benzyl bromide derivative, it holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. This guide provides a comprehensive overview of the chemical structure, CAS number, and available technical data for this compound, alongside a discussion of its potential applications in research and development.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring substituted with three fluorine atoms at the 2, 3, and 5 positions, and a bromomethyl group at the 1 position.

CAS Number: 226717-83-5

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, for comparative purposes, the properties of its isomers, 2,3,4-Trifluorobenzyl bromide and 2,4,5-Trifluorobenzyl bromide, are summarized below. It is anticipated that the properties of this compound would be within a similar range.

| Property | This compound | 2,3,4-Trifluorobenzyl Bromide | 2,4,5-Trifluorobenzyl Bromide |

| Molecular Formula | C₇H₄BrF₃ | C₇H₄BrF₃ | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol | 225.01 g/mol | 225.01 g/mol |

| Appearance | - | - | Colorless to light yellow clear liquid[1] |

| Melting Point | - | - | 10 - 13 °C[1] |

| Boiling Point | - | - | - |

| Density | - | 1.710 g/mL at 25 °C[2] | 1.71 g/mL[1] |

| Refractive Index | - | n20/D 1.5070[2] | n20/D 1.51[1] |

Synthesis and Reactivity

General Experimental Protocol: Radical Bromination of 2,3,5-Trifluorotoluene

This protocol is a representative example for the synthesis of trifluorobenzyl bromides and should be adapted and optimized for the specific synthesis of the 2,3,5-isomer.

Materials:

-

2,3,5-Trifluorotoluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Anhydrous solvent (e.g., carbon tetrachloride or cyclohexane)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-trifluorotoluene and the anhydrous solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of the radical initiator to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC). The reaction is typically initiated by light or heat.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development and Research

Fluorinated benzyl bromides are valuable reagents in medicinal chemistry for the introduction of fluorinated phenyl moieties into drug candidates.[3] This can lead to improved pharmacological properties. While specific applications for this compound are not well-documented, its isomers are used in the synthesis of various biologically active compounds. It can be inferred that this compound would serve as a versatile intermediate in the following areas:

-

Scaffold Synthesis: As a reactive building block for the synthesis of complex molecular scaffolds.

-

Linker Chemistry: For the attachment of the trifluorobenzyl group to other molecules of interest.

-

Structure-Activity Relationship (SAR) Studies: To probe the effect of the 2,3,5-trifluorophenyl group on the biological activity of a compound series.

Logical Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis of trifluorobenzyl bromides from the corresponding trifluorotoluene, a common and effective synthetic route.

Caption: General synthetic workflow for this compound.

Conclusion

This compound is a chemical intermediate with potential for application in various fields of chemical research, particularly in the synthesis of novel compounds for drug discovery. While specific data for this isomer is limited, its structural similarity to other well-studied trifluorobenzyl bromides suggests its utility as a valuable synthetic building block. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its potential.

References

Synthesis of 2,3,5-Trifluorobenzyl Bromide from 2,3,5-Trifluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,5-trifluorobenzyl bromide from 2,3,5-trifluorotoluene. The primary and most effective method for this transformation is the selective free-radical bromination of the benzylic methyl group. This document details the underlying reaction mechanism, compares various experimental protocols and reagents, and provides a generalized experimental procedure.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex molecules. Its synthesis from the readily available starting material, 2,3,5-trifluorotoluene, is a critical process. The key to this synthesis is the selective halogenation of the methyl group without affecting the aromatic ring. This is typically achieved through a free-radical pathway under specific reaction conditions.

Core Synthesis Pathway: Free-Radical Bromination

The conversion of 2,3,5-trifluorotoluene to this compound proceeds via a free-radical chain reaction.[1][2] This mechanism involves three key stages: initiation, propagation, and termination. The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.

Reaction Mechanism

The free-radical bromination mechanism is as follows:

-

Initiation: The reaction is initiated by the homolytic cleavage of the bromine source to form bromine radicals (Br•). This is typically achieved using UV light, heat, or a chemical radical initiator.[2][3]

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2,3,5-trifluorotoluene, forming a resonance-stabilized 2,3,5-trifluorobenzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a molecule of the bromine source (e.g., Br₂ or an N-bromo compound) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[3]

-

Termination: The reaction ceases when radicals combine with each other to form stable, non-radical species.

References

Spectroscopic Data and Analysis of 2,3,5-Trifluorobenzyl Bromide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,3,5-trifluorobenzyl bromide, catering to researchers, scientists, and professionals in drug development. The document summarizes predicted and available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), outlines detailed experimental protocols, and includes visualizations for analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables present a summary of the available and predicted spectroscopic data for this compound (C₇H₄BrF₃, Molecular Weight: 225.01 g/mol ).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~4.5 | s | - | CH₂Br |

| ~6.9-7.2 | m | - | Ar-H |

Prediction based on typical chemical shifts for benzylic protons and aromatic protons in fluorinated compounds.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~30-35 | CH₂Br |

| ~110-160 (multiple peaks with C-F coupling) | Ar-C |

Predicted values are based on the analysis of similar fluorinated aromatic compounds.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| -110 to -140 | Ar-F |

Fluorine chemical shifts are referenced to CFCl₃. The exact shifts and coupling patterns depend on the specific electronic environment created by the other fluorine atoms.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | m | Aromatic C-H Stretch |

| 1620-1580 | m-s | C=C Aromatic Ring Stretch |

| 1500-1400 | s | C=C Aromatic Ring Stretch |

| 1300-1000 | s | C-F Stretch |

| 1250-1150 | m | CH₂ Wag |

| ~700-500 | m-s | C-Br Stretch |

Data is based on typical absorption regions for the functional groups present.[1]

Table 5: Mass Spectrometry (MS) Data - Predicted Fragmentation

| m/z | Ion | Notes |

| 224/226 | [C₇H₄BrF₃]⁺ | Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for Bromine. |

| 145 | [C₇H₄F₃]⁺ | Loss of Br radical from the molecular ion. This is expected to be the base peak. |

| 125 | [C₆H₂F₃]⁺ | Loss of H₂ and further rearrangement. |

| 91 | [C₇H₄]⁺ | Loss of 3F and Br. |

The fragmentation pattern is predicted based on the principles of mass spectrometry for benzylic halides, where the loss of the halogen is a primary fragmentation step.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

¹H NMR Acquisition:

-

The spectrum is recorded on a 500 MHz NMR spectrometer.

-

The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.0 s, and 16 scans.

-

The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrum is recorded on the same spectrometer at a frequency of 125 MHz.

-

Proton decoupling is applied during acquisition.

-

A spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans are used.

-

Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

The spectrum is recorded at a frequency of 470 MHz.

-

Proton decoupling is applied.

-

A spectral width of 200 ppm, a relaxation delay of 1.0 s, an acquisition time of 1.0 s, and 64 scans are used.

-

Chemical shifts are referenced to an external standard of CFCl₃ (δ 0.0 ppm).

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Data Acquisition:

-

The FTIR spectrum is recorded from 4000 to 400 cm⁻¹.

-

A total of 32 scans are co-added at a resolution of 4 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate (~1 mg/mL).

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.[5]

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[5]

-

Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent, operated in electron ionization (EI) mode at 70 eV.[5]

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualizations

3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for spectroscopic analysis.

3.2 Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway for this compound in an electron ionization mass spectrometer.

Caption: Predicted MS fragmentation of this compound.

References

Navigating the Solubility Landscape of 2,3,5-Trifluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties. 2,3,5-Trifluorobenzyl bromide, as a trifluorinated benzylating agent, offers a valuable synthon for medicinal chemists and material scientists. A thorough understanding of its solubility behavior is paramount for its effective application. This document outlines the theoretical considerations of solubility and provides a practical guide to its experimental determination.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for designing solubility experiments and for understanding its general behavior in solution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃ | |

| Molecular Weight | 225.01 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Water Solubility | Insoluble | [2] |

Note: Specific values for boiling point, melting point, and density for the 2,3,5-isomer were not found in the initial search. The provided information for appearance is based on the 2,4,5-isomer, which is expected to be similar.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a qualitative prediction of solubility. The polarity of this compound, influenced by the electronegative fluorine atoms and the polar carbon-bromine bond, suggests it will be more soluble in polar aprotic and moderately polar solvents. However, the presence of the aromatic ring also imparts some nonpolar character, allowing for some solubility in nonpolar solvents.

Quantitative solubility is a function of the thermodynamics of dissolution, including the enthalpy and entropy of mixing. For a solid solute, the lattice energy must be overcome by the solvation energy for dissolution to occur.

Experimental Determination of Solubility

Due to the absence of published quantitative solubility data, a standardized experimental protocol is essential for researchers to generate reliable and comparable results. The following section details a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

Solute: this compound (high purity, >98%)

-

Solvents: A range of common organic solvents (analytical grade or higher), such as:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone, Methyl Ethyl Ketone

-

Esters: Ethyl Acetate, Butyl Acetate

-

Ethers: Diethyl Ether, Tetrahydrofuran (THF), 1,4-Dioxane

-

Halogenated Hydrocarbons: Dichloromethane, Chloroform

-

Aromatic Hydrocarbons: Toluene, Xylene

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Nonpolar Solvents: Hexane, Cyclohexane

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for chromatography) to a concentration within the linear range of the analytical method. Record the dilution factor.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in various units, such as g/L, mg/mL, and mol/L.

-

Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

The following diagram illustrates the general workflow for this experimental protocol.

Data Presentation of Solubility

Once determined, the quantitative solubility data for this compound should be presented in a clear and structured format to facilitate comparison. Table 2 provides a template for reporting this data.

Table 2: Solubility of this compound in Common Organic Solvents at 25 °C (Template)

| Solvent Class | Solvent | Solubility (g/L) | Solubility (mol/L) |

| Alcohols | Methanol | ||

| Ethanol | |||

| Isopropanol | |||

| Ketones | Acetone | ||

| Methyl Ethyl Ketone | |||

| Esters | Ethyl Acetate | ||

| Butyl Acetate | |||

| Ethers | Diethyl Ether | ||

| Tetrahydrofuran | |||

| 1,4-Dioxane | |||

| Halogenated | Dichloromethane | ||

| Hydrocarbons | Chloroform | ||

| Aromatic | Toluene | ||

| Hydrocarbons | Xylene | ||

| Aprotic Polar | Acetonitrile | ||

| Solvents | Dimethylformamide | ||

| Dimethyl Sulfoxide | |||

| Nonpolar | Hexane | ||

| Solvents | Cyclohexane |

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound is currently lacking, this guide provides the necessary framework for its systematic determination and reporting. The detailed experimental protocol and standardized data presentation table are intended to support researchers in generating high-quality, reproducible solubility data. A thorough understanding of the solubility of this important synthetic intermediate will undoubtedly accelerate its application in the development of new chemical entities across various scientific disciplines. Researchers are encouraged to utilize this guide to build a collective knowledge base on the physicochemical properties of this compound.

References

Navigating the Risks: A Technical Guide to the Hazards and Safe Handling of 2,3,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for 2,3,5-trifluorobenzyl bromide. As a key intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries, a thorough understanding of its properties is crucial for ensuring laboratory safety and mitigating potential risks. This document outlines the known hazards, provides available physical and chemical data, and offers guidance on safe handling, storage, and emergency procedures.

Hazard Identification and GHS Classification

This compound is classified as a corrosive substance. Direct contact can cause severe skin burns and serious eye damage. It is also a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure to its vapors.

GHS Classification:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

|

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

|

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

|

Signal Word: Danger

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and for planning experimental procedures.

| Property | Value | Source |

| CAS Number | 226717-83-5 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₄BrF₃ | --INVALID-LINK--[1] |

| Molecular Weight | 225.01 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 181.1°C | --INVALID-LINK--[1] |

| Melting Point | No data available | |

| Density | 1.71 g/mL | --INVALID-LINK--[1] |

| Flash Point | 69.1°C or 90°C | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Refractive Index | 1.505 | --INVALID-LINK--[3] |

| Appearance | Colorless to light yellow liquid | |

| Odor | Pungent, irritating | |

| Solubility | No data available |

Toxicological Information

Potential Health Effects:

-

Inhalation: May cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and inflammation.

-

Skin Contact: Causes severe skin burns and irritation. Prolonged contact can lead to tissue damage.

-

Eye Contact: Causes serious and potentially permanent eye damage.

-

Ingestion: May cause severe burns to the mouth, throat, and stomach.

Reactivity and Incompatible Materials

This compound is a reactive compound. It is incompatible with:

-

Strong oxidizing agents

-

Strong bases

-

Alcohols

-

Amines

Contact with these substances should be avoided to prevent vigorous or explosive reactions. The compound may also be sensitive to moisture.

Experimental Protocols and Safe Handling

While specific, detailed experimental protocols for the synthesis and use of this compound are not publicly available, the following general procedures should be strictly adhered to in a laboratory setting.

Engineering Controls:

-

Work with this compound should always be conducted in a well-ventilated chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: If there is a risk of inhaling vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

General Handling Procedures:

-

Avoid all direct contact with the substance.

-

Do not breathe vapors or mists.

-

Weigh and transfer the material in a fume hood.

-

Keep containers tightly closed when not in use.

-

Ground all equipment to prevent static discharge, which could be an ignition source.

-

Wash hands thoroughly after handling.

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials.

-

Store in a tightly sealed, corrosion-resistant container.

-

The storage area should be secured and accessible only to authorized personnel.

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of this chemical down the drain.

-

Contaminated materials and empty containers should be treated as hazardous waste.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Emits toxic and corrosive fumes of hydrogen bromide and hydrogen fluoride under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Hazard Mitigation

The following diagram illustrates a logical workflow for mitigating the hazards associated with this compound.

Caption: Workflow for Hazard Assessment and Mitigation.

This guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) and follow all institutional safety protocols when working with this compound.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 157911-56-3 | 1700-B-55 | 2,4,5-Trifluorobenzyl bromide | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

Introduction to trifluoromethylated building blocks in medicinal chemistry

. ## An In-depth Technical Guide to Trifluoromethylated Building Blocks in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound and often beneficial impact on a molecule's pharmacological profile. This guide provides a comprehensive overview of trifluoromethylated building blocks, detailing their synthesis, the physicochemical and pharmacokinetic advantages they confer, and their application in drug discovery, supported by experimental protocols and pathway visualizations.

The trifluoromethyl group is prized for its ability to significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Its high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, often leading to a longer drug half-life and improved bioavailability.[1][2]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a trifluoromethyl group can dramatically alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These changes are rooted in the fundamental physicochemical modifications the CF₃ group imparts.

Physicochemical Properties

Key physicochemical parameters such as lipophilicity (logP) and acidity (pKa) are significantly influenced by trifluoromethylation. The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes.[3] Furthermore, its strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the drug at physiological pH and consequently its solubility and target engagement.[4][5]

To illustrate these effects, the following table compares the physicochemical properties of two well-known trifluoromethylated drugs, Celecoxib and Fluoxetine, with their non-fluorinated analogs.

| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP | Water Solubility |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl )-1H-pyrazol-1-yl]benzenesulfonamide | 381.37 | ~11.1[6][7] | 3.53[8] | Poorly soluble[6][9] |

| SC-58175 (Non-fluorinated analog) | 4-[5-(4-methylphenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide | 329.40 | - | - | - |

| Fluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl )phenoxy]propan-1-amine | 309.33 | ~10 | 4.05 | 14 mg/mL |

| N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine (Non-fluorinated analog) | C₁₇H₂₁NO | 255.36 | - | - | - |

Pharmacokinetic Properties

A primary driver for the use of trifluoromethylated building blocks is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes such as the cytochrome P450 (CYP) family.[2] This "metabolic blocking" can prevent the rapid degradation of a drug, leading to a longer half-life and more consistent plasma concentrations.[2]

The table below provides a generalized comparison of the impact of trifluoromethylation on key pharmacokinetic parameters.

| Parameter | Compound without CF₃ (e.g., with CH₃) | Compound with CF₃ | Rationale |

| Metabolic Stability | Lower | Higher | The C-F bond is more resistant to enzymatic cleavage than the C-H bond.[2] |

| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[2] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary site of metabolism reduces the metabolic capacity of the liver.[2] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[2] |

Experimental Protocols for the Synthesis of Trifluoromethylated Building Blocks

The successful incorporation of trifluoromethylated moieties into drug candidates relies on the availability of robust and versatile synthetic methods. The following protocols detail the synthesis of several common trifluoromethylated heterocyclic building blocks.

Protocol 1: Synthesis of Trifluoromethylated Pyridines

This protocol describes a cobalt-catalyzed [2+2+2] cycloaddition for the synthesis of α-trifluoromethylated pyridines.

Materials:

-

CoCl₂((S)-BINAP)

-

Zinc (Zn) powder

-

Zinc Iodide (ZnI₂)

-

Trifluoromethylated diyne

-

Nitrile (e.g., benzonitrile)

-

Toluene

Procedure:

-

To a solution of 3 mol% of CoCl₂((S)-BINAP), 100 mol% of Zn, and 10 mol% of ZnI₂ in toluene, add 1.0 equivalent of the nitrile and 1.1 equivalents of the trifluoromethylated diyne.

-

Heat the reaction mixture at 80°C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated pyridine.

Protocol 2: Synthesis of Trifluoromethylated Pyrazoles

This protocol details a (3+2)-cycloaddition followed by oxidative aromatization for the synthesis of 3-trifluoromethylated pyrazoles.

Materials:

-

Chalcone

-

Hydrazonoyl bromide

-

Triethylamine (Et₃N)

-

Manganese dioxide (MnO₂)

-

Solvent (Hexane or DMSO)

Procedure:

-

Cycloaddition: In a suitable reaction vessel, dissolve the chalcone and an excess of hydrazonoyl bromide in a suitable solvent. Add Et₃N as a base and stir the reaction at room temperature. Monitor the formation of the trans-configured 5-acyl-pyrazoline by TLC.

-

Oxidative Aromatization:

-

Deacylative Pathway (Hexane): To the crude pyrazoline, add MnO₂ and hexane. Heat the mixture and monitor the reaction by TLC. This pathway typically leads to 1,3,4-trisubstituted pyrazoles.

-

Non-deacylative Pathway (DMSO): To the crude pyrazoline, add MnO₂ and DMSO. Heat the mixture and monitor the reaction by TLC. This pathway generally yields fully substituted pyrazoles.

-

-

Upon completion of the oxidation, filter the reaction mixture to remove the MnO₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 2-Trifluoromethyl-2,3-dihydro-1H-imidazoles

This protocol describes a one-pot synthesis of trifluoromethylated 2,3-dihydro-1H-imidazoles.

Materials:

-

N-aryl hemiaminal ether or N-aryl trifluoroethylamine

-

n-Butyllithium (n-BuLi)

-

Aryl Grignard reagent

-

Anhydrous THF

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the N-aryl hemiaminal ether or N-aryl trifluoroethylamine in anhydrous THF.

-

Cool the solution to -78°C.

-

Slowly add an excess of n-butyllithium to the solution and stir for the appropriate time to allow for deprotonation.

-

Add the aryl Grignard reagent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the biological context and the drug discovery process is crucial for the effective application of trifluoromethylated building blocks. The following diagrams, generated using the DOT language, visualize key signaling pathways affected by trifluoromethylated drugs and a typical experimental workflow.

Signaling Pathways

Celecoxib Signaling Pathway

Caption: Celecoxib's mechanism of action.

Fluoxetine Signaling Pathway

Caption: Fluoxetine's impact on neurogenesis.

Experimental Workflow

Drug Discovery Workflow for Trifluoromethylated Compounds

Caption: Drug discovery workflow.

Conclusion

Trifluoromethylated building blocks are indispensable tools in modern medicinal chemistry. Their ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity provides a powerful strategy for optimizing drug candidates. A thorough understanding of their synthesis, physicochemical properties, and biological implications, as outlined in this guide, is essential for researchers and scientists dedicated to the discovery and development of novel therapeutics. The continued development of new trifluoromethylation methods and a deeper understanding of the structure-activity relationships of trifluoromethylated compounds will undoubtedly fuel future innovations in drug design.

References

- 1. fluoxetine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bepls.com [bepls.com]

- 6. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of 2,3,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted reactivity of 2,3,5-Trifluorobenzyl bromide. Due to a scarcity of literature specifically on the 2,3,5-isomer, this document extrapolates its chemical behavior from data on closely related fluorinated benzyl bromides, such as 2,4,5-Trifluorobenzyl bromide and other isomers. The principles outlined herein are based on established concepts of organic chemistry and the well-documented effects of fluorine substitution on benzylic reactivity.

Core Concepts: Understanding the Reactivity

The reactivity of this compound is primarily dictated by the benzylic bromide functional group. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to nucleophilic attack. The presence of three fluorine atoms on the benzene ring significantly modulates this reactivity through inductive and resonance effects.

Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic substitution but, more importantly, it influences the stability of the transition state in nucleophilic substitution reactions at the benzylic position. The fluorine atoms can stabilize a partial positive charge that may develop on the benzylic carbon during SN1-type reactions, or increase the electrophilicity of the benzylic carbon for SN2-type reactions.

Benzyl bromides are versatile reagents in organic synthesis, frequently employed in the formation of ethers, esters, and carbon-carbon bonds through reactions with various nucleophiles.[1] The trifluorinated benzyl moiety is of particular interest in medicinal chemistry as it can enhance properties such as lipophilicity and metabolic stability, potentially leading to more favorable pharmacokinetic profiles in drug candidates.[2][3]

Logical Relationship: Factors Influencing Reactivity

The following diagram illustrates the key factors influencing the reactivity of the benzylic bromide.

Caption: Factors influencing the reactivity of this compound.

Predicted Chemical Reactions and Reactivity

Given its structure, this compound is expected to readily participate in nucleophilic substitution reactions. The general mechanism involves the displacement of the bromide ion by a nucleophile.

Nucleophilic Substitution Reactions

The bromine atom in benzylic bromides is a good leaving group, facilitating its displacement by a wide range of nucleophiles.[1] In the context of drug development and organic synthesis, common nucleophiles include alcohols, phenols, thiols, and carbanions. The trifluoromethyl group, as seen in related compounds, can enhance the biological activity of the resulting molecules.[2]

The following diagram outlines a general workflow for a nucleophilic substitution reaction involving a fluorinated benzyl bromide.

Caption: A generalized experimental workflow for nucleophilic substitution.

Quantitative Data from Analogous Compounds

| Reactant | Nucleophile/Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2,4,5-Trifluorobenzyl chloride | 48% Hydrobromic acid, Tetrabutylammonium bromide | - | 100-110°C, 15h | 2,4,5-Trifluorobenzyl bromide | 99% | [4] |

| o-Trifluoromethylbenzyl alcohol | Phosphorus tribromide | Toluene | 20-30°C, 2h | o-Trifluoromethylbenzyl bromide | Not specified | [5] |

| 3,5-Difluorobenzyl alcohol | Triphenylphosphine, Carbon tetrabromide | Ether | 25°C, 40 min | 3,5-Difluorobenzyl bromide | Not specified | [1] |

| 1,1,1-tris(hydroxymethyl)ethane | 2,3,4,5,6-Pentafluorobenzyl bromide, NaOH, TBAB | Dichloromethane/Water | 50°C, 3 days | Trimethylolpropane tris(2,3,4,5,6-pentafluorobenzylether) | Not specified | [6] |

Experimental Protocols for Analogous Reactions

The following are representative experimental protocols adapted from the literature for reactions involving fluorinated benzyl halides. These can serve as a starting point for designing experiments with this compound.

Example Protocol 1: Synthesis of a Benzyl Ether

This protocol is adapted from the synthesis of trimethylolpropane tris(2,3,4,5,6-pentafluorobenzylether).[6]

Objective: To synthesize a benzyl ether via Williamson ether synthesis.

Materials:

-

An alcohol (e.g., 1,1,1-tris(hydroxymethyl)ethane)

-

This compound

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Dissolve the alcohol and tetrabutylammonium bromide in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 2 hours.

-

Add a solution of this compound in dichloromethane.

-

Increase the temperature to 50°C and stir the reaction mixture for an appropriate time (e.g., 3 days, monitoring by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography.

Example Protocol 2: Bromination of a Benzylic Alcohol

This protocol is adapted from the synthesis of o-Trifluoromethylbenzyl bromide.[5]

Objective: To synthesize a benzyl bromide from the corresponding alcohol.

Materials:

-

2,3,5-Trifluorobenzyl alcohol

-

Phosphorus tribromide (PBr3)

-

Absolute toluene

-

Methylene chloride (CH2Cl2)

-

Potassium hydrogen carbonate (KHCO3)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 2,3,5-Trifluorobenzyl alcohol in absolute toluene.

-

Add a solution of phosphorus tribromide in absolute toluene dropwise at 20-30°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Distill the toluene under reduced pressure.

-

Dissolve the residue in methylene chloride and treat with water.

-

Adjust the pH to 8.0 with potassium hydrogen carbonate.

-

Extract the aqueous phase three times with methylene chloride.

-

Wash the combined organic phases twice with water and once with saturated NaCl solution.

-

Dry the organic phase over anhydrous Na2SO4 and evaporate under reduced pressure to obtain this compound.

Applications in Drug Development

Fluorinated organic compounds are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][7] Consequently, this compound is a potentially valuable building block for the synthesis of novel therapeutic agents. It can be used to introduce the 2,3,5-trifluorobenzyl moiety into a wide range of molecular scaffolds. This moiety may enhance the pharmacological properties of drug candidates for various diseases, including cancer and infectious diseases.[3] For instance, similar compounds like 2-Fluorobenzyl Bromide are noted as indispensable intermediates in modern pharmaceutical synthesis.[8]

Conclusion

While direct experimental data on the reactivity of this compound is limited, a comprehensive understanding of its chemical behavior can be inferred from its structural analogues. It is anticipated to be a reactive electrophile, readily undergoing nucleophilic substitution reactions. The trifluoro-substitution pattern is expected to influence its reactivity and confer desirable properties to its derivatives, making it a promising intermediate for applications in medicinal chemistry and materials science. The experimental protocols and reactivity data provided for analogous compounds in this guide offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. kaibangchem.com [kaibangchem.com]

- 4. 2,4,5-Trifluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

The Pivotal Role of Fluorinated Benzyl Bromides in Modern Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and materials science, fluorinated organic compounds have emerged as indispensable tools for innovation. Among these, fluorinated benzyl bromides stand out as versatile and highly reactive building blocks. Their unique properties, stemming from the presence of the electronegative fluorine atom, have unlocked new possibilities in drug discovery, advanced diagnostics, and the development of high-performance materials. This technical guide provides a comprehensive overview of the applications of fluorinated benzyl bromides, complete with experimental insights and quantitative data to empower researchers in their scientific endeavors.

Medicinal Chemistry: Enhancing Therapeutic Potential

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. Fluorinated benzyl bromides serve as key intermediates in the synthesis of a wide array of bioactive molecules, offering improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity.[1][2]

One notable application is in the synthesis of fluorinated chalcones, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The strategic placement of fluorine atoms on the benzyl ring can significantly enhance the potency of these compounds.

Synthesis of Fluorinated Chalcones

A common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.[6] In the case of fluorinated chalcones, a fluorinated acetophenone or a fluorobenzaldehyde can be used as a precursor.

Table 1: Biological Activity of Selected Fluorinated Chalcones

| Compound | Target/Activity | IC50/Value | Reference |

| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | 5-Lipoxygenase Inhibition | Comparable to lead compound | [4] |

| Fluorinated Chalcone Derivatives | Antitumor Activity (Human Cancer Cell Line Panel) | GI50 = 38 µM (MDA-MB-231) | [5] |

| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | Anti-inflammatory (% inhibition of granuloma) | Comparable to dexamethasone | [7] |

Experimental Protocol: Synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one

This protocol describes the synthesis of a fluorinated chalcone derivative with demonstrated anti-inflammatory activity.[7]

Materials:

-

p-Hydroxyacetophenone (10 mmol)

-

p-Fluorobenzaldehyde (10 mmol)

-

Absolute ethanol (5 ml)

-

Thionyl chloride (0.5 ml)

Procedure:

-

A mixture of p-hydroxyacetophenone and p-fluorobenzaldehyde is stirred in absolute ethanol.

-

Thionyl chloride is added dropwise to the stirred mixture over a period of 5 minutes.

-

The reaction is monitored for completion.

-

The resulting chalcone derivative is isolated and purified.

Positron Emission Tomography (PET) Imaging: Illuminating Biological Processes

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a favorable half-life of 109.8 minutes, making it ideal for PET imaging applications.[8] Fluorinated benzyl bromides, particularly ¹⁸F-labeled variants, are valuable precursors for the synthesis of PET radiotracers. These tracers allow for the non-invasive visualization and quantification of biological processes at the molecular level, aiding in disease diagnosis, drug development, and understanding disease mechanisms.

A prominent example is the synthesis of 4-[¹⁸F]fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP), a PET tracer used for myocardial perfusion imaging.[9][10]

Automated Synthesis of [¹⁸F]FBnTP

The automated synthesis of [¹⁸F]FBnTP has been developed to ensure consistent and high-yield production for clinical use.[10][11] The process typically involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.

Table 2: Radiochemical Data for Automated [¹⁸F]FBnTP Synthesis

| Parameter | Value | Reference |

| Radiochemical Yield (RCY) | 28.33 ± 13.92% (non-decay corrected) | [11] |

| Apparent Molar Activity | 69.23 ± 45.62 GBq/µmol | [11] |

| Radiochemical Purity | 99.79 ± 0.41% | [11] |

| Synthesis Time | < 55 minutes | [11] |

Experimental Protocol: Automated Synthesis of [¹⁸F]FBnTP on a TRACERlab FX FDG Module

This protocol outlines the key steps in the automated synthesis of [¹⁸F]FBnTP.[11]

Procedure:

-

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

-

Elution: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed under a stream of nitrogen and heating to ensure anhydrous conditions.

-

Radiolabeling Reaction: The precursor, (4-(triphenylphosphonio)methyl)phenylboronic acid pinacol ester, dissolved in a suitable solvent (e.g., 1,3-Dimethyl-2-imidazolidinone - DMI), is added to the reactor. The reaction mixture is heated to facilitate the nucleophilic ¹⁸F-fluorination.

-

Purification: The crude product is purified using solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities.

-

Formulation: The purified [¹⁸F]FBnTP is formulated in a physiologically compatible solution for injection.

Materials Science: Engineering High-Performance Polymers

The incorporation of fluorine-containing monomers, often derived from fluorinated benzyl bromides, into polymer backbones imparts a range of desirable properties. These include enhanced thermal stability, improved chemical resistance, low dielectric constants, and unique surface characteristics such as hydrophobicity.[12][13][14] These properties make fluorinated polymers highly valuable in demanding applications, including microelectronics, aerospace, and advanced coatings.

Fluorinated polyimides and poly(aryl ether)s are two important classes of high-performance polymers that can be synthesized using fluorinated benzyl bromide derivatives.

Synthesis of Fluorinated Polyimides

Fluorinated polyimides are typically prepared through a two-step polycondensation reaction between a dianhydride and a diamine, followed by thermal or chemical imidization. The use of fluorinated monomers can disrupt chain packing and reduce intermolecular charge-transfer interactions, leading to improved solubility and optical transparency.[15]

Table 3: Properties of Fluorinated Polyimides

| Polymer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Dielectric Constant (1 MHz) | Water Absorption (%) | Reference |

| PI 5a | 281 °C | 561 °C (N₂) / 520 °C (air) | 2.69 | 0.59 | [12] |

| PI 5b | 259 °C | 551 °C (N₂) / 515 °C (air) | 2.85 | 0.68 | [12] |

| PI 5c | 273 °C | 556 °C (N₂) / 518 °C (air) | 2.75 | 0.62 | [12] |

Experimental Protocol: General Procedure for the Synthesis of Fluorinated Polyimides

This protocol describes a one-step high-temperature polycondensation method for preparing fluorinated polyimides.[12]

Materials:

-

Fluorinated diamine monomer

-

Aromatic tetracarboxylic dianhydride

-

m-Cresol

-

Isoquinoline

Procedure:

-

A mixture of the fluorinated diamine and the dianhydride in m-cresol containing isoquinoline is stirred under a nitrogen atmosphere.

-

The reaction mixture is heated to a high temperature (e.g., 200 °C) and maintained for several hours to effect polycondensation and imidization.

-

The resulting polymer solution is poured into a non-solvent (e.g., methanol) to precipitate the polyimide.

-

The polymer is collected by filtration, washed, and dried.

Signaling Pathways and Molecular Mechanisms

The biological effects of fluorinated compounds are often mediated through their interaction with specific signaling pathways. For instance, fluoride ions have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[16][17][18] Understanding how fluorinated molecules, including those synthesized from fluorinated benzyl bromides, interact with these pathways is critical for drug design and development.

The MAPK cascade is a multi-tiered system involving a series of protein kinases that phosphorylate and activate one another. Key components include Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).

Conclusion

Fluorinated benzyl bromides are powerful and versatile reagents that have a significant impact across multiple scientific disciplines. Their ability to introduce fluorine into molecular structures provides a means to fine-tune properties for specific applications, from enhancing the therapeutic efficacy of drugs to engineering high-performance materials. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, fostering further innovation and discovery in the ever-expanding field of fluorine chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid phase synthesis of [18F]labelled peptides for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Automated Multidose Synthesis of the Potentiometric PET Probe 4-[18F]Fluorobenzyl-Triphenylphosphonium ([18F]FBnTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]

- 13. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - Beijing Institute of Technology [pure.bit.edu.cn]

- 15. Synthesis and properties of fluorinated copolymerized polyimide films [revistapolimeros.org.br]

- 16. Mechanism of fluoride-induced MAP kinase activation in pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluorobenzyl bromide, a fluorinated organic compound of interest in synthetic and medicinal chemistry. While specific details regarding its initial discovery and a dedicated historical narrative are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of fluorinated building blocks in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, plausible synthetic routes based on established chemical principles for related compounds, and its potential applications, particularly in the synthesis of complex organic molecules. The inclusion of fluorine atoms in benzyl bromide derivatives is a well-established strategy to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, thereby enhancing their biological activity and pharmacokinetic profiles.

Introduction

This compound (CAS No. 226717-83-5) is a halogenated aromatic compound. The strategic placement of three fluorine atoms on the benzene ring, combined with the reactive benzylic bromide functional group, makes it a valuable intermediate for introducing the 2,3,5-trifluorobenzyl moiety into a variety of molecular scaffolds. The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. While the history of this specific isomer is not as well-documented as some of its counterparts (e.g., 2,4,5-Trifluorobenzyl bromide), its utility can be inferred from the general importance of polyfluorinated aromatic compounds in modern drug discovery and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 226717-83-5 |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not explicitly reported, but expected to be similar to related isomers |

| Density | Not explicitly reported |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene) |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (2H) appearing as complex multiplets in the aromatic region (δ 6.8-7.5 ppm). A singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm. |

| ¹³C NMR | Signals for the aromatic carbons, with C-F couplings. A signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms, with characteristic coupling patterns. |

| Mass Spectrometry (MS) | Molecular ion peaks corresponding to the isotopic distribution of bromine (m/z 224 and 226). |

| Infrared (IR) | Characteristic C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br and C-F stretching vibrations. |

Synthesis and Experimental Protocols

A specific, documented discovery or first synthesis of this compound is not readily found in the scientific literature. However, its synthesis can be logically approached through established methods for the bromination of benzylic positions on fluorinated toluenes. A plausible and common method is the free-radical bromination of 2,3,5-trifluorotoluene.

Plausible Synthetic Route: Free-Radical Bromination of 2,3,5-Trifluorotoluene

This method involves the reaction of 2,3,5-trifluorotoluene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.

Experimental Protocol (Hypothetical, based on similar reactions):

-

Reaction Setup: A solution of 2,3,5-trifluorotoluene (1.0 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 equivalents) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and irradiated with a UV lamp (e.g., a 250W sun lamp) for several hours.

-

Monitoring the Reaction: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Table 3: Hypothetical Reaction Parameters and Expected Outcome

| Parameter | Value/Observation |

| Starting Material | 2,3,5-Trifluorotoluene |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) |

| Reaction Temperature | Reflux |

| Initiation | UV irradiation or thermal |

| Expected Yield | 60-80% (based on similar reactions) |

| Expected Purity | >95% after purification |

Applications in Drug Development and Organic Synthesis

Fluorinated benzyl bromides are valuable reagents in the synthesis of pharmaceuticals and agrochemicals.[1] The 2,3,5-trifluorobenzyl group can be introduced into a target molecule to enhance its biological activity and pharmacokinetic properties.

Potential Applications:

-

Introduction of a Lipophilic Moiety: The trifluorobenzyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Blocking Metabolic Sites: The fluorine atoms can block sites of oxidative metabolism, leading to a longer half-life of the drug in the body.

-

Modulating Electronic Properties: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for receptor binding.

-

Building Block for Complex Molecules: this compound can serve as a key starting material for the synthesis of more complex molecules, including potential drug candidates for various therapeutic areas.

While specific examples of marketed drugs containing the 2,3,5-trifluorobenzyl moiety are not readily identifiable, the general utility of such building blocks is well-established in the patent literature for the synthesis of a wide range of biologically active compounds.

Logical Relationships in Synthetic Utility

The utility of this compound in organic synthesis stems from the reactivity of the benzylic bromide, which allows for its participation in a variety of chemical transformations.

Conclusion

This compound is a potentially valuable, though not extensively documented, fluorinated building block for organic synthesis. While a detailed historical account of its discovery is elusive, its importance can be inferred from the well-established role of fluorinated intermediates in the development of new pharmaceuticals and agrochemicals. The plausible synthetic routes and potential applications outlined in this guide provide a foundation for researchers and scientists to explore the utility of this compound in their respective fields. Further research into its specific applications and the development of optimized, documented synthetic protocols would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Compounds Using 2,3,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel chemical entities utilizing 2,3,5-trifluorobenzyl bromide as a key building block. The inclusion of the 2,3,5-trifluorobenzyl moiety can enhance pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeation, due to the presence of fluorine atoms.[1] This document outlines two primary applications: the N-alkylation of a heterocyclic amine and the O-alkylation of a substituted phenol, yielding compounds with potential therapeutic applications, for instance, as kinase inhibitors.

Introduction

This compound is a versatile reagent in medicinal chemistry, enabling the introduction of a trifluorinated phenyl group into a target molecule. This functional group is of particular interest in drug discovery as it can modulate physicochemical properties like lipophilicity and pKa, and influence binding affinity to biological targets. The protocols detailed below are designed to be robust and adaptable for the synthesis of a variety of novel compounds.

Application 1: Synthesis of a Novel N-(2,3,5-trifluorobenzyl) Heterocyclic Amine as a Potential Kinase Inhibitor